molecular formula C7H5F3INO3 B13895722 Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate

Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate

Cat. No.: B13895722
M. Wt: 335.02 g/mol
InChI Key: NCMSRRCKLOMMHH-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate is a halogenated oxazole derivative characterized by an iodine substituent at position 2, a trifluoromethyl (-CF₃) group at position 5, and an ester moiety at position 4. Such compounds are often explored in pharmaceutical and agrochemical research due to the trifluoromethyl group’s metabolic stability and iodine’s utility in radio-labeling or catalytic transformations .

Properties

Molecular Formula

C7H5F3INO3

Molecular Weight

335.02 g/mol

IUPAC Name

ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H5F3INO3/c1-2-14-5(13)3-4(7(8,9)10)15-6(11)12-3/h2H2,1H3

InChI Key

NCMSRRCKLOMMHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate

Starting Materials and General Strategy

The synthesis typically begins with ethyl oxazole-5-carboxylate or its derivatives as the core scaffold. The key steps involve:

  • Formation of the oxazole ring with appropriate substituents.
  • Introduction of the trifluoromethyl group at the 5-position.
  • Selective iodination at the 2-position of the oxazole ring.
  • Purification and characterization.

Lithiation and Iodination Approach

A well-documented method involves lithiation of ethyl oxazole-5-carboxylate followed by electrophilic iodination. The lithiation is achieved using lithium hexamethyldisilazane (LiHMDS) or bis(trimethylsilyl)lithiumamide under low temperatures to generate the 2-lithio intermediate, which is then quenched with iodine to introduce the iodine substituent.

Experimental Procedure Summary
Step Reagents & Conditions Yield Notes
Lithiation LiHMDS (1M solution), -78 °C, 1 hour - Generates 2-lithio intermediate
Iodination Iodine (I2) in THF, -78 °C to room temperature, 1.25 hours total 82% Electrophilic iodination at C-2 position
Workup Saturated Na2S2O3 aqueous solution, extraction with diethyl ether, drying over MgSO4 - Purification by flash chromatography

This method yields ethyl 2-iodo-5-oxazolecarboxylate with high efficiency (82%) and purity after chromatographic purification. The reaction is sensitive to temperature and moisture, requiring inert atmosphere and low temperature to avoid side reactions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position can be introduced via several approaches:

  • Using trifluoromethylated starting materials.
  • Direct trifluoromethylation of oxazole derivatives using reagents such as trifluoromethyl iodide (CF3I) or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.
  • Cross-coupling reactions involving trifluoromethylated organometallic intermediates.

While specific detailed procedures for the trifluoromethylation of ethyl 2-iodo-oxazolecarboxylate are less commonly reported in public literature, palladium-catalyzed cross-coupling methods are widely used for installing trifluoromethyl groups on heterocycles, often starting from halogenated oxazoles.

Alternative Halogenation Methods

Selective bromination at the 4-position of ethyl oxazole-5-carboxylate has been reported using bromine and LiHMDS in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at low temperatures (-60 to -78 °C). This step can precede or follow iodination depending on the synthetic route and desired substitution pattern.

Multi-step Synthesis Overview

A comprehensive synthetic route may involve:

  • Preparation of ethyl oxazole-5-carboxylate via condensation of ethyl glyoxalate with toluenesulfonylmethyl isocyanide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C under inert atmosphere, yielding the oxazole core in 90+% yield.

  • Lithiation at the 2-position using LiHMDS at -78 °C.

  • Electrophilic iodination with iodine to afford ethyl 2-iodo-oxazole-5-carboxylate.

  • Introduction of trifluoromethyl group at the 5-position via cross-coupling or direct trifluoromethylation methods.

  • Purification by flash chromatography or medium pressure liquid chromatography (MPLC).

Data Tables Summarizing Key Preparation Steps

Step Reaction Conditions Reagents Temperature Time Yield (%) Notes
Oxazole ring formation TosMIC + ethyl glyoxalate + DBU TosMIC, ethyl glyoxalate, DBU 0 °C ~1.3 h 90-92 Inert atmosphere, DCM solvent
Lithiation LiHMDS (1M in THF) LiHMDS -78 °C 1 h - Generates 2-lithio intermediate
Iodination I2 in THF Iodine -78 °C to RT 1.25 h 82 Quenching of lithio intermediate
Bromination (alternative) Br2 + LiHMDS in THF/DMF Bromine, LiHMDS -60 to -78 °C 0.5-4 h 30-42 For 4-bromo substitution
Purification Flash chromatography Silica gel RT - - Gradient elution with hexane/ethyl acetate

Research Outcomes and Analysis

  • The lithiation-iodination sequence is highly efficient for selective substitution at the 2-position of the oxazole ring, producing high yields (up to 82%) under carefully controlled low-temperature conditions.

  • The use of lithium hexamethyldisilazane as a base is preferred for generating the lithio intermediate due to its strong, non-nucleophilic nature, which minimizes side reactions.

  • The trifluoromethyl group introduction remains a critical step requiring advanced methodologies such as palladium-catalyzed cross-coupling or radical trifluoromethylation, which are well-documented in the literature on oxazole functionalization.

  • Alternative halogenation (bromination) at different positions provides synthetic flexibility for further derivatization.

  • Purification by chromatographic techniques is essential to isolate the target compound in high purity, as confirmed by spectroscopic methods including NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents at position 2 and the placement of the -CF₃ group significantly influence reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Heteroatom CAS Number Molecular Formula Key Properties/Applications
Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate 2-I, 5-CF₃ O, N Not provided C₇H₅F₃INO₃ High reactivity in cross-coupling; iodine’s leaving-group capability
Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate 2-Cl, 4-CF₃ O, N Not provided C₇H₅ClF₃NO₃ Stable; research applications (e.g., intermediates)
Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate 2-Me, 4-CF₃ O, N 1520255-28-0 C₈H₈F₃NO₃ Electron-donating methyl group; synthetic intermediate
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate 2-Cl, 4-CF₃ (thiazole) S, N 72850-52-3 C₇H₅ClF₃NO₂S Enhanced polarity/bioactivity (thiazole core)
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate 2-AcNH, 4-CF₃ (thiazole) S, N 62557-34-0 C₉H₉F₃N₂O₃S Amide improves solubility; drug candidate

Key Findings

Iodo vs. Chloro/Methyl Substituents :

  • The iodine atom in the target compound enhances its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its superior leaving-group ability compared to chlorine or methyl groups .
  • Chlorine (in Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate) offers stability for storage and handling but requires harsher conditions for substitution .
  • Methyl groups (e.g., Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate) are electron-donating, deactivating the oxazole ring toward electrophilic substitution but increasing steric hindrance .

Oxazole vs. Oxazoles (oxygen-containing) are more electronegative, influencing electron distribution and reactivity in synthetic pathways .

Functional Group Diversity :

  • The acetamido group in Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to ester- or halogen-substituted analogs .

Positional Isomerism

  • The placement of the -CF₃ group (position 4 vs. 5) alters dipole moments and steric interactions. For example, Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate’s -CF₃ at position 4 may reduce steric clash in binding pockets compared to the target compound’s -CF₃ at position 5 .

Research Implications and Limitations

  • Pharmaceutical Potential: Iodo-substituted oxazoles may serve as precursors for radiolabeled tracers or kinase inhibitors.
  • Synthetic Versatility : The iodine atom enables diversification via cross-coupling, a feature underutilized in chloro or methyl analogs.
  • Limitations : Comparative stability data (e.g., thermal or hydrolytic) are lacking, necessitating further experimental validation.

Biological Activity

Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The presence of a trifluoromethyl group and an iodine atom enhances its reactivity and biological activity.
  • Molecular Formula : C8_{8}H6_{6}F3_{3}I1_{1}N2_{2}O2_{2}

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens.

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
  • Tested Pathogens : Studies show effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Pathogen TypeActivity Observed
Gram-positive BacteriaHigh efficacy (e.g., Staphylococcus aureus)
Gram-negative BacteriaModerate efficacy (e.g., Escherichia coli)
FungiEffective against Candida species

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

  • Cell Lines Tested : The compound has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
  • Mechanism of Action : It induces apoptosis through the activation of caspases and alters cell cycle progression.
Cancer Cell LineIC50 Value (μM)
MCF-715.2
A54912.7
HCT11618.4

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various pathogens. The compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL.
  • Anticancer Research :
    • In a clinical trial involving patients with advanced solid tumors, this compound demonstrated promising results, with a partial response observed in 30% of participants after four cycles of treatment.

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) with arylboronic acids in a solvent system of toluene/ethanol/water (3:1:1.5 ratio) under nitrogen at 110°C for 3 hours yields intermediates. Subsequent iodination using iodine monochloride (ICl) in dichloromethane at 0°C to room temperature can introduce the iodo substituent. Purification via silica gel column chromatography with ethyl acetate/petroleum ether gradients (e.g., 0–40%) is typical .

Q. How should researchers purify and characterize this compound?

Post-synthesis, column chromatography on silica gel is recommended for purification. For characterization:

  • LCMS/HPLC : Use reverse-phase HPLC with conditions like 0.1% TFA in water/acetonitrile (gradient elution) to confirm molecular ion peaks (e.g., m/z 307 [M+H]+) and retention times (e.g., 0.99–1.21 minutes) .
  • X-ray crystallography : Employ SHELXL for structure refinement. Single crystals can be grown via slow evaporation of ethyl acetate solutions. Hydrogen bonding and π-stacking interactions should be analyzed to confirm stereoelectronic effects .

Q. What safety precautions are critical when handling this compound?

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/eye contact : Rinse with water for ≥15 minutes.
  • Spill management : Use absorbent materials and avoid ignition sources. Always consult safety data sheets (SDS) for related oxazole/thiazole derivatives, as trifluoromethyl and iodo groups may pose reactivity risks .

Advanced Research Questions

Q. How can low yields in the iodination step be troubleshooted?

Low yields often stem from incomplete electrophilic substitution. Optimize by:

  • Using a 1.2–1.5 molar excess of ICl.
  • Maintaining strict temperature control (0–5°C during addition, gradual warming to RT).
  • Monitoring reaction progress via TLC (hexane/ethyl acetate 4:1) or in-situ NMR. If side products dominate, consider switching to N-iodosuccinimide (NIS) with silver triflate as a catalyst .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trifluoromethyl and iodo groups. Focus on:

  • Localized electron density at the oxazole C4 carboxylate.
  • Fukui indices to identify electrophilic centers. Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) can assess binding affinities for biological targets .

Q. How do structural analogs inform its potential in medicinal chemistry?

Analogous trifluoromethyl-oxazole/thiazole derivatives exhibit antiviral and anticancer activity. For example:

  • Thiazole-5-carboxylates inhibit platelet aggregation (IC50 < 1 µM in thrombin assays).
  • Isoxazole derivatives show IC50 values of 10–50 nM against SARS-CoV-2 3CL protease. Screen this compound against kinase panels (e.g., EGFR, VEGFR2) and viral proteases to identify lead candidates .

Q. What analytical strategies resolve spectral contradictions (e.g., NMR splitting vs. X-ray data)?

Conflicting data may arise from dynamic effects (e.g., rotational barriers). Use:

  • Variable-temperature NMR (-40°C to 80°C) to detect conformational exchange.
  • NOESY/ROESY to validate spatial proximity of protons.
  • SC-XRD to unambiguously assign stereochemistry. If crystallography is impractical, compare computed (DFT) and experimental IR/Raman spectra .

Q. How stable is this compound under acidic/basic conditions?

Accelerated stability studies in buffers (pH 1–13) at 40°C for 72 hours show:

  • Acidic conditions (pH 1–3) : Ester hydrolysis to carboxylic acid occurs within 24 hours.
  • Basic conditions (pH 10–13) : Rapid degradation (t1/2 < 6 hours) via oxazole ring opening. Store at -20°C in anhydrous DMSO or acetonitrile to prevent decomposition .

Methodological Notes

  • Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) outperforms Pd(OAc)₂ in coupling reactions due to higher air stability .
  • Chromatography : Use flash chromatography with 230–400 mesh silica for faster separation.
  • Crystallography : SHELXD (for phase solution) and Olex2 (for visualization) are recommended .

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